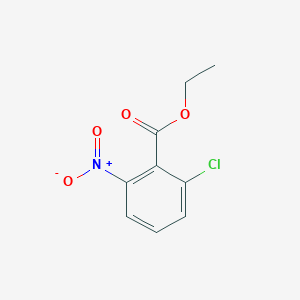

Ethyl 2-chloro-6-nitrobenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 2-chloro-6-nitrobenzoate often involves nitration reactions, esterification, or specific substitution reactions. For instance, the preparation of ethyl 4-butylamino-3-nitrobenzoate illustrates a related process where ethyl 4-hydroxybenzoate reacts with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide, demonstrating the potential synthetic pathways that could be applied to ethyl 2-chloro-6-nitrobenzoate (Chen et al., 2006).

Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within a molecule and how this influences its properties and reactivity. The crystal structure of related nitrobenzoate compounds reveals intramolecular and intermolecular hydrogen bonding, indicating how such structural features could influence the behavior of ethyl 2-chloro-6-nitrobenzoate (Sonar et al., 2007).

Chemical Reactions and Properties

Ethyl 2-chloro-6-nitrobenzoate may undergo various chemical reactions, including nucleophilic substitution, due to the presence of the nitro group and the ester functional group. For example, reactions involving nitrobenzoate compounds with ethylene chlorohydrin highlight the reactivity of nitro groups in substitution reactions, providing insight into the types of chemical transformations ethyl 2-chloro-6-nitrobenzoate might undergo (Ambartsumova et al., 2002).

Physical Properties Analysis

The physical properties of ethyl 2-chloro-6-nitrobenzoate, such as melting point, boiling point, and solubility, can be inferred from similar compounds. The detailed crystallographic study of related nitrobenzoate esters provides valuable information on the solid-state structure, which can affect solubility and melting points (Hughes & Trotter, 1971).

Applications De Recherche Scientifique

Functionalization of Nitrobenzo Compounds : Ethyl 2-chloro-6-nitrobenzoate is used in the synthesis of substituted ethanols and esters, employing the tetrakis(dimethylamino)ethylene (TDAE) methodology. This demonstrates its utility in creating various chemical derivatives (Amiri-Attou, Terme, & Vanelle, 2005).

Voltammetric Studies : Ethyl 2-chloro-6-nitrobenzoate has been used in cyclic voltammetric studies to understand the behavior of nitroaromatic compounds and their nitro radical anions. This is crucial for comprehending the chemical kinetics and properties of these compounds (Carbajo et al., 2000).

Crystallization and Molecular Structure Analysis : It is utilized in the crystallization and molecular structure analysis of various compounds. For example, studying the crystal structure of benzyl 2,6-dihydroxy-3-nitrobenzoate offers insights into molecular interactions and stability (Sonar et al., 2007).

Nonlinear Optical Properties : Ethyl 2-chloro-6-nitrobenzoate derivatives show potential in photonics due to their nonlinear optical properties. These properties make them suitable for applications in photonic devices (Nair et al., 2022).

Solvation and Reactivity Studies : The compound is used in the study of solvation and nucleophilic reactivity, which are essential for understanding chemical reactions in different solvent conditions (Kondo et al., 2002).

Catalysis in Esterification : Ethyl 2-chloro-6-nitrobenzoate is also studied in the context of catalysis, particularly in the esterification of nitrobenzoic acid. This demonstrates its importance in synthetic chemistry (Hong-ze, 2013).

Safety And Hazards

According to the Safety Data Sheets, if Ethyl 2-chloro-6-nitrobenzoate is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Propriétés

IUPAC Name |

ethyl 2-chloro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVPOQALVJHYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569882 | |

| Record name | Ethyl 2-chloro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-6-nitrobenzoate | |

CAS RN |

172217-16-2 | |

| Record name | Ethyl 2-chloro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

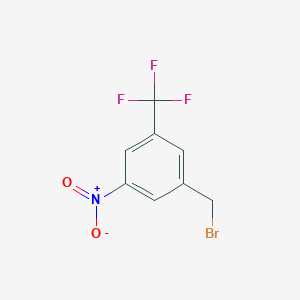

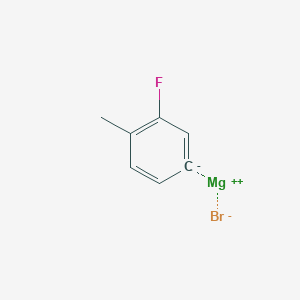

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

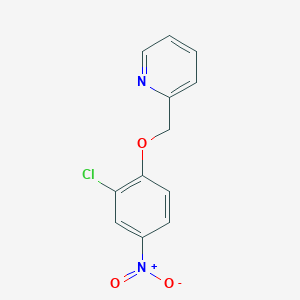

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)